molecular formula C9H8O4S B1356606 4-(Vinylsulfonyl)benzoic acid CAS No. 95535-40-3

4-(Vinylsulfonyl)benzoic acid

Cat. No.: B1356606
CAS No.: 95535-40-3
M. Wt: 212.22 g/mol
InChI Key: XVNBCTUERGUCCX-UHFFFAOYSA-N
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Description

4-(Vinylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H8O4S It is characterized by the presence of a vinylsulfonyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Vinylsulfonyl)benzoic acid typically involves the introduction of a vinylsulfonyl group to a benzoic acid derivative. One common method is the reaction of 4-carboxybenzene sulfonyl chloride with vinyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Vinylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-(Vinylsulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive vinylsulfonyl group.

    Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Vinylsulfonyl)benzoic acid involves the reactivity of its vinylsulfonyl group. This group can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to the modification of biological molecules. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Vinylsulfonyl)phenol
  • 4-(Vinylsulfonyl)aniline
  • 4-(Vinylsulfonyl)benzaldehyde

Uniqueness

4-(Vinylsulfonyl)benzoic acid is unique due to the presence of both a reactive vinylsulfonyl group and a carboxylic acid group. This combination allows for diverse chemical reactivity and potential applications in multiple fields. The compound’s ability to form covalent bonds with nucleophiles makes it particularly valuable in biochemical research and drug development.

Properties

IUPAC Name

4-ethenylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNBCTUERGUCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539217
Record name 4-(Ethenesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95535-40-3
Record name 4-(Ethenesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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